REACTION_CXSMILES
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[Cl:1][C:2]1[N:10]=[C:9]([Cl:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].Cl.[CH3:13]O>>[Cl:1][C:2]1[N:10]=[C:9]([Cl:11])[CH:8]=[CH:7][C:3]=1[C:4]([O:6][CH3:13])=[O:5]
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Name
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|
Quantity
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19.1 g
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Type
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reactant
|
Smiles
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ClC1=C(C(=O)O)C=CC(=N1)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
Cl
|
Name
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|
Quantity
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250 mL
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Type
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reactant
|
Smiles
|
CO
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Type
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CUSTOM
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Details
|
while stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
is introduced until the mixture
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Type
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TEMPERATURE
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Details
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subsequently heated for 3 hours
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Duration
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3 h
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Type
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TEMPERATURE
|
Details
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to reflux temperature
|
Type
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CUSTOM
|
Details
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It is then evaporated to dryness in a high vacuum at 40° C
|
Type
|
CUSTOM
|
Details
|
the residue is dried in a high vacuum at 40° C
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Type
|
CUSTOM
|
Details
|
The brown crystalline product is recrystallised from ether-pentane
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)OC)C=CC(=N1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |